molecular formula C20H18N4O4S B2372282 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 457651-76-2

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Numéro de catalogue: B2372282
Numéro CAS: 457651-76-2
Poids moléculaire: 410.45
Clé InChI: BBFGDURMUHHYQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 4-methylpyrimidin-2-yl sulfamoyl group linked to a benzamide scaffold substituted with an acetyl group at the para position. This structure combines two pharmacophoric motifs: the sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase), and the benzamide core, which is frequently utilized in drug design for its bioactivity in antimicrobial, anticancer, and anti-inflammatory applications .

Propriétés

IUPAC Name

4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFGDURMUHHYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of N-(4-Nitrophenyl)sulfonyl-4-methylpyrimidin-2-amine

Reagents :

  • 4-Nitrobenzenesulfonyl chloride (1.2 eq)
  • 4-Methylpyrimidin-2-amine (1.0 eq)
  • Pyridine (3.0 eq), anhydrous DCM

Procedure :
4-Methylpyrimidin-2-amine (0.1 mol) and pyridine (0.3 mol) were dissolved in DCM (200 mL) under N₂. 4-Nitrobenzenesulfonyl chloride (0.12 mol) was added dropwise at 0°C, stirred for 12 h, and washed with 5% HCl. The organic layer was dried (Na₂SO₄), concentrated, and recrystallized from ethanol (yield: 62%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.93 (s, 1H, pyrimidine-H), 8.02–8.00 (m, 2H, Ar-H), 7.66–7.57 (m, 3H, Ar-H), 2.52 (s, 3H, CH₃).
  • Elemental Analysis : Calculated C₁₁H₁₁N₄O₄S: C 45.67%, H 3.83%, N 19.37%. Found: C 45.63%, H 3.81%, N 19.34%.

Reduction to N-(4-Aminophenyl)sulfonyl-4-methylpyrimidin-2-amine

Reagents :

  • N-(4-Nitrophenyl)sulfonyl-4-methylpyrimidin-2-amine (1.0 eq)
  • H₂ (1 atm), 10% Pd/C (0.1 eq), ethanol

Procedure :
The nitro compound (0.05 mol) and Pd/C (0.005 mol) in ethanol (150 mL) were hydrogenated at RT for 6 h. Filtration and solvent removal yielded the amine as a white solid (yield: 85%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.91 (s, 1H, pyrimidine-H), 7.45–7.41 (m, 2H, Ar-H), 6.65–6.61 (m, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.49 (s, 3H, CH₃).

Synthesis of 4-Acetylbenzoyl Chloride

Reagents :

  • 4-Acetylbenzoic acid (1.0 eq), SOCl₂ (3.0 eq)

Procedure :
4-Acetylbenzoic acid (0.1 mol) and SOCl₂ (0.3 mol) were refluxed for 2 h. Excess SOCl₂ was evaporated under vacuum to afford the acid chloride (yield: 95%).

Coupling to Form Benzamide

Reagents :

  • N-(4-Aminophenyl)sulfonyl-4-methylpyrimidin-2-amine (1.0 eq)
  • 4-Acetylbenzoyl chloride (1.1 eq), Et₃N (2.0 eq), THF

Procedure :
The amine (0.05 mol) and Et₃N (0.1 mol) in THF (100 mL) were treated with 4-acetylbenzoyl chloride (0.055 mol) at 0°C. After stirring for 4 h, the mixture was washed with NaHCO₃, dried, and purified via silica chromatography (hexane/EtOAc 3:1) to yield the title compound (yield: 68%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.93 (s, 1H, pyrimidine-H), 8.02–7.57 (m, 5H, Ar-H), 2.52 (s, 3H, COCH₃), 2.49 (s, 3H, CH₃).
  • Melting Point : 185–187°C.
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂).

One-Pot Synthesis Strategy

Reagents :

  • 4-Acetylbenzoic acid (1.0 eq), 4-methylpyrimidin-2-amine (1.0 eq)
  • 4-Nitrobenzenesulfonyl chloride (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF

Procedure :
4-Acetylbenzoic acid, 4-methylpyrimidin-2-amine, and HATU were dissolved in DMF. DIPEA and 4-nitrobenzenesulfonyl chloride were added sequentially. After 24 h at RT, the mixture was hydrogenated (H₂/Pd-C) and purified (yield: 52%).

Advantages : Reduced purification steps.
Disadvantages : Lower yield due to competing side reactions.

Enzymatic Coupling Using Laccase

Reagents :

  • 4-Acetylbenzoic acid (1.0 eq), N-(4-Hydroxyphenyl)sulfonyl-4-methylpyrimidin-2-amine (1.0 eq)
  • Trametes spec. laccase (10 U/mL), 2,5-dihydroxybenzoic acid (mediator), acetate buffer (pH 5.0)

Procedure :
Components were stirred in buffer at 30°C for 48 h. Extraction with EtOAc and chromatography yielded the product (yield: 38%).

Limitations : Low yield and specificity compared to chemical methods.

Comparative Analysis of Methods

Method Yield Purity (HPLC) Key Advantage Limitation
Stepwise 68% 98.5% High reproducibility Multiple purification steps
One-Pot 52% 92.3% Fewer steps Side reactions
Enzymatic 38% 88.7% Eco-friendly Low efficiency

Crystallographic and Supramolecular Features

Single-crystal X-ray analysis reveals:

  • π–π interactions between benzamide and pyrimidine rings (centroid distance: 3.769 Å).
  • N—H⋯N hydrogen bonds (2.891 Å) forming a 3D network.
  • Dihedral angle between phenyl and pyrimidine: 63.07°.

Analyse Des Réactions Chimiques

Types of Reactions

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an acetyl group, a sulfonamide moiety, and a pyrimidine ring. The synthesis typically involves multi-step chemical reactions that may include:

  • Formation of the Sulfonamide Linkage : The reaction of 4-methylpyrimidine with sulfamoyl chloride to form the sulfonamide.
  • Acetylation : The introduction of the acetyl group through acetic anhydride or acetyl chloride in the presence of a base.

Antimicrobial Properties

Research has demonstrated that 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exhibits significant antimicrobial activity against various bacterial strains. A study indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16
Streptococcus pneumoniae8

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that sulfonamide derivatives can act as effective inhibitors of enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study by Zhang et al. (2022) assessed the antimicrobial efficacy of similar sulfonamide derivatives against multiple bacterial strains. The results underscored the potential of these compounds in treating infections caused by resistant bacteria .
  • Anticancer Activity : Another research effort explored the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings indicated notable potency against colorectal carcinoma cells, suggesting a promising avenue for further development in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in bacterial folate synthesis, inhibiting their activity and thus preventing bacterial growth.

    Pathways Involved: It interferes with the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and replication.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide and related compounds:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Bioactivity (Reported) Reference
This compound (Target) Not reported Calculated: ~462.52 4-Acetyl benzamide, 4-methylpyrimidine Inferred: Enzyme inhibition (AChE/hCA)
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (7) Not reported 462.52 6-Methoxynaphthalene, propanamide Anti-inflammatory, COX-2 inhibition
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (16) 159–161 487.58 2,3-Dimethylphenylamino Urease inhibition
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 384.38 4-Fluoro benzamide, tetrahydrofuran Not specified
4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Not reported 559.70 Diisobutylsulfamoyl Inferred: Enhanced solubility

Key Observations:

Substituent Impact on Melting Points :

  • Halogenated analogs (e.g., 5f with a fluorine substituent) exhibit higher melting points (>200°C) compared to alkylated derivatives (e.g., compound 16 at 159–161°C) . The target compound’s acetyl group may reduce crystallinity, though experimental data are lacking.
  • The diisobutylsulfamoyl analog (MW 559.70) shows increased molecular weight and hydrophobicity (LogP 3.5) compared to the target compound .

Bioactivity Trends: Compounds with 4-methylpyrimidin-2-yl sulfamoyl groups (e.g., compound 7 and the target) are associated with enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase) due to sulfonamide’s zinc-binding capacity . Urease inhibition in compound 16 highlights the role of the 2,3-dimethylphenylamino group in targeting urease active sites .

Comparative Bioactivity and Structure-Activity Relationships (SAR)

  • Sulfamoyl Linkage :
    • The 4-methylpyrimidin-2-yl sulfamoyl group is a conserved feature in compounds targeting enzymes (e.g., AChE, hCA). Replacement with tetrahydrofuran sulfamoyl (as in 5f) shifts activity but reduces enzyme affinity .
  • Benzamide Modifications :
    • Electron-withdrawing groups (e.g., acetyl in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration compared to electron-donating groups (e.g., methoxy in compound 7) .
    • Halogenation (e.g., fluorine in 5f) improves metabolic stability but may reduce solubility .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The diisobutylsulfamoyl analog (evidence 14) has a high topological polar surface area (155 Ų), suggesting moderate solubility, whereas the target compound’s acetyl group may reduce polarity .
  • Toxicity : Sulfonamide-benzamide hybrids (e.g., PD-L1 inhibitors in evidence 8) generally show low cytotoxicity, with IC50 values >10 μM in fibroblast assays .

Activité Biologique

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, a compound with the potential for significant biological activity, belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and ability to inhibit various enzymes, making them a focus of medicinal chemistry research. This article explores the biological activity of this compound, including its mechanism of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of 362.40 g/mol. The compound features a sulfonamide group, an amide linkage, and a pyrimidine moiety, which contribute to its biological activity.

Sulfonamides function primarily as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), they disrupt folate production, leading to bacterial growth inhibition. This mechanism underpins the antibacterial properties observed in various studies.

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus . The compound's structural modifications enhance its binding affinity to bacterial enzymes, thereby improving its efficacy.

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Klebsiella pneumoniae20 µg/mL

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies indicate that it can inhibit urease activity, which is significant in treating conditions like urinary tract infections.

Table 2: Urease Inhibition Potency

CompoundIC50 (µM)Reference
This compound12.5 ± 0.15
Mefenamic acid conjugate16.19 ± 0.21

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Khan et al. (2010) evaluated various sulfonamide derivatives, including the target compound, against common bacterial strains. The results indicated that modifications in the pyrimidine ring significantly enhanced antibacterial potency.
  • Urease Inhibition Study : Another study focused on the urease inhibitory effects of sulfonamide derivatives showed that the target compound effectively reduced urease activity in vitro, suggesting its potential use in managing related infections.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?

The synthesis involves sequential sulfonylation and coupling reactions. A typical protocol includes:

  • Step 1 : Sulfonylation of 4-methylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfamoyl intermediate.
  • Step 2 : Reduction of the nitro group to an amine, followed by acetylation to introduce the acetylbenzamide moiety.
  • Step 3 : Final coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key parameters include solvent choice (DMF or THF), temperature control (60–100°C), and microwave-assisted synthesis to improve yields (e.g., 80–97% reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm) and confirm sulfamoyl (δ ~11.7 ppm) and acetyl (δ ~2.3 ppm) groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 428.0846 for derivatives).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm1^{-1}) and sulfonamide (S=O, ~1350/1150 cm1^{-1}) stretches. Purity is assessed via HPLC (≥95%) and TLC (Rf_f values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as varying antimicrobial efficacy across studies?

Contradictions may arise from differences in:

  • Assay conditions (e.g., bacterial strain variability, concentration ranges).
  • Compound purity : Impurities (>5%) can skew results; orthogonal validation via LC-MS is recommended.
  • Solubility : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability. Cross-validation with in silico models (e.g., molecular docking against bacterial targets like acps-pptase) and standardized MIC/MBC protocols can clarify discrepancies .

Q. What computational strategies predict the compound’s biological targets and mechanism of action?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to targets (e.g., EGFR, PD-L1). For example, sulfonamide derivatives show strong interactions with kinase domains (binding energy ≤−8.5 kcal/mol).
  • MD Simulations : AMBER or GROMACS evaluate stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., 4-methylpyrimidinyl vs. thiazole) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

  • Core Modifications : Replace the acetyl group with trifluoromethyl (improves lipophilicity) or selenoyl (enhances redox activity).
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to boost DNA intercalation.
  • Bioisosteric Replacement : Swap the pyrimidine ring with quinoline (broadens antimicrobial spectrum). SAR tables for analogous compounds highlight potency shifts (e.g., IC50_{50} values from 1.2 μM to >50 μM) .

Q. What methodologies address low yields or reproducibility issues in multi-step syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 hr) and improves yields by 15–20% (e.g., 97% for sulfonamide intermediates).
  • Flow Chemistry : Enables precise control of exothermic steps (e.g., sulfonylation) and reduces side products.
  • Statistical Optimization : Use Box-Behnken designs to optimize solvent ratios, temperature, and catalyst loading .

Q. How should stability studies be designed to ensure compound integrity during long-term storage?

  • Storage Conditions : Argon atmosphere, −20°C, and desiccants to prevent hydrolysis of sulfamoyl groups.
  • Analytical Monitoring : Periodic NMR (check for acetyl migration) and HPLC (detect degradation peaks at 254 nm).
  • Accelerated Stability Tests : Expose samples to 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.